molecular formula C22H13Cl2N5O B11450696 N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine CAS No. 931353-93-4

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

Cat. No.: B11450696
CAS No.: 931353-93-4
M. Wt: 434.3 g/mol
InChI Key: XLUWGFCNPXIPAO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a 3-chlorophenyl group and a 1,3,4-oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloronitrobenzene and a suitable nucleophile.

    Formation of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the signaling pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)quinazolin-4-amine
  • 4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine is unique due to the presence of both a quinazoline core and a 1,3,4-oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

931353-93-4

Molecular Formula

C22H13Cl2N5O

Molecular Weight

434.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

InChI

InChI=1S/C22H13Cl2N5O/c23-14-10-8-13(9-11-14)21-28-29-22(30-21)20-26-18-7-2-1-6-17(18)19(27-20)25-16-5-3-4-15(24)12-16/h1-12H,(H,25,26,27)

InChI Key

XLUWGFCNPXIPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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